Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Catalog No.
S16008003
CAS No.
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetat...

Product Name

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

IUPAC Name

ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c1-3-16-12(14)8-17-10-5-4-9(7-13)6-11(10)15-2/h4-6,13H,3,7-8H2,1-2H3

InChI Key

FDGBKCOPTLGHKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)CO)OC

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is a chemical compound featuring a complex structure that includes an ethyl acetate group, a hydroxymethyl group, and a methoxy-substituted phenoxy moiety. Its molecular formula is C12H14O5C_{12}H_{14}O_5, and it is recognized for its potential applications in various fields, including pharmaceuticals and biochemistry. The presence of the hydroxymethyl and methoxy groups enhances its reactivity and interaction with biological systems, making it a compound of interest for further study.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to yield alcohols or other derivatives.
  • Substitution Reactions: The methoxy group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic chemistry, making it suitable for various modifications.

The synthesis of ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzyl alcohol.
  • Formylation: A Vilsmeier-Haack reaction introduces the formyl group using dimethylformamide and phosphorus oxychloride.
  • Esterification: The resulting product is then reacted with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to form the final compound.

This multi-step process highlights the complexity involved in synthesizing this compound while providing avenues for optimization and scale-up in industrial settings.

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may allow it to serve as a lead compound in drug development.
  • Biochemical Research: The compound can be utilized in studying biochemical pathways involving phenolic compounds.
  • Agricultural Chemistry: Similar compounds have been explored for use as herbicides or plant growth regulators.

These applications underscore its significance in both research and practical applications.

Interaction studies involving ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate could provide insights into its mechanism of action within biological systems. Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic effects or toxicological profiles. Such studies are crucial for understanding the safety and efficacy of compounds before they are considered for further development.

Several compounds share structural similarities with ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 2-[4-(chloromethyl)-2-methoxyphenoxy]acetateContains a chloromethyl groupHigher reactivity due to the presence of chlorine
Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetateIncorporates a chromen-7-yl moietyPotential use in anti-cancer research due to chromen derivatives
Ethyl 2-[4-(formyl)-2-methoxyphenoxy]acetateFeatures a formyl groupCan undergo oxidation to yield carboxylic acids

Uniqueness

Ethyl 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetate is distinguished by its combination of functional groups, particularly the hydroxymethyl and methoxy groups, which enhance its reactivity and potential biological activity. This diversity allows it to participate in various

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

240.09977361 g/mol

Monoisotopic Mass

240.09977361 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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